

N-trans-p-Coumaroyltyrosine solubility in aqueous and organic solvents

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Compound of Interest		
Compound Name:	N-trans-p-CoumaroyItyrosine	
Cat. No.:	B15589363	Get Quote

Technical Support Center: N-trans-p-Coumaroyltyrosine Solubility

This technical support center provides guidance and answers frequently asked questions regarding the solubility of **N-trans-p-Coumaroyltyrosine** in common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is **N-trans-p-Coumaroyltyrosine** soluble?

A1: **N-trans-p-Coumaroyltyrosine** is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] Commercially, it is available as a 10 mM solution in DMSO.[1]

Q2: What is the aqueous solubility of **N-trans-p-Coumaroyltyrosine**?

A2: Specific quantitative data for the aqueous solubility of **N-trans-p-Coumaroyltyrosine** is not readily available in the literature. However, data for the related compound, p-coumaric acid, indicates that it is sparingly soluble in aqueous buffers. For instance, p-coumaric acid has a solubility of approximately 0.1 mg/mL in a 1:6 solution of DMF:PBS (pH 7.2).[2] This suggests that **N-trans-p-coumaroyltyrosine** is likely to have low solubility in aqueous solutions. To

Troubleshooting & Optimization





achieve higher concentrations in aqueous media, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a stepwise dilution with the aqueous buffer.

Q3: I am observing precipitation when I dilute my DMSO stock solution of **N-trans-p-Coumaroyltyrosine** into my aqueous buffer. What should I do?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where it has lower solubility. Here are a few troubleshooting steps:

- Decrease the final concentration: The most straightforward solution is to lower the final concentration of N-trans-p-coumaroyltyrosine in your aqueous buffer.
- Optimize the dilution method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution in a stepwise manner while vortexing.
 This can sometimes help to keep the compound in solution.
- Use a co-solvent: If your experimental conditions permit, including a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution can improve the solubility of **N-trans-p-coumaroyltyrosine**.
- Sonication: After dilution, sonicating the solution for a short period may help to redissolve any precipitate.

Q4: How should I prepare a stock solution of **N-trans-p-Coumaroyltyrosine**?

A4: For most applications, preparing a stock solution in DMSO is recommended due to its good solubility in this solvent. A 10 mM stock solution is a common starting point. For example, to prepare a 10 mM stock solution, you would dissolve 3.273 mg of **N-trans-p-coumaroyltyrosine** (Molecular Weight: 327.33 g/mol) in 1 mL of DMSO.

Solubility Data

The following table summarizes the available solubility information for **N-trans-p-Coumaroyltyrosine** and the related compound p-coumaric acid.



Compound	Solvent	Solubility	Reference
N-trans-p- Coumaroyltyrosine	DMSO	Soluble (10 mM stock available)	[1]
Chloroform	Soluble	[1]	_
Dichloromethane	Soluble	[1]	
Ethyl Acetate	Soluble	[1]	
Acetone	Soluble	[1]	
p-Coumaric Acid (for reference)	Ethanol	~10 mg/mL	[2]
DMSO	~15 mg/mL	[2]	
Dimethyl Formamide (DMF)	~20 mg/mL	[2]	_
Aqueous Buffer (1:6 DMF:PBS, pH 7.2)	~0.1 mg/mL	[2]	

Experimental Protocols

Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of **N-trans-p-coumaroyltyrosine** in a given solvent.

Materials:

- N-trans-p-coumaroyltyrosine (solid powder)
- Solvent of interest (e.g., water, PBS, ethanol)
- Glass vials with screw caps
- Orbital shaker or rotator



- Centrifuge
- Analytical balance
- Spectrophotometer or HPLC for quantification

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of N-trans-p-coumaroyltyrosine to a glass vial containing a known volume of the solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.
- Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the concentration of the dissolved solid has reached a plateau.
- Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.
- Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
- Dilution and Quantification: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Analysis: Measure the concentration of **N-trans-p-coumaroyltyrosine** in the diluted sample.
- Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

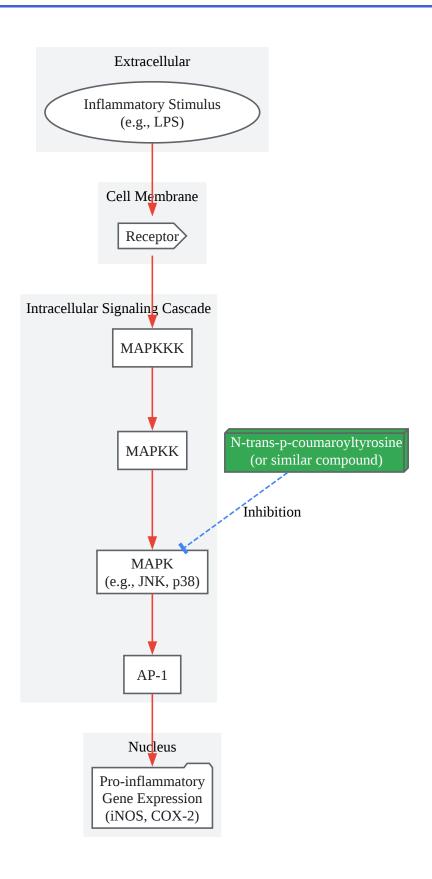




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Caption: Experimental workflow for determining the solubility of **N-trans-p-coumaroyltyrosine** using the shake-flask method.





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Caption: Hypothetical signaling pathway showing the potential inhibitory effect of **N-trans-p-coumaroyltyrosine** on the MAP kinase pathway.

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References

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